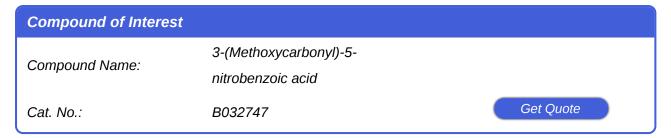


3-(Methoxycarbonyl)-5-nitrobenzoic acid structure and SMILES notation

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An In-depth Technical Guide to 3-(Methoxycarbonyl)-5-nitrobenzoic acid

Abstract

This document provides a comprehensive technical overview of **3-(Methoxycarbonyl)-5-nitrobenzoic acid**, a key intermediate in organic synthesis and pharmaceutical development. It details the compound's chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, this guide illustrates its utility as a versatile building block in the creation of more complex molecules, supported by workflow diagrams and structured data for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

3-(Methoxycarbonyl)-5-nitrobenzoic acid is an aromatic carboxylic acid derivative. The benzene ring is substituted at positions 1, 3, and 5 with a carboxylic acid group, a methoxycarbonyl group (an ester), and a nitro group, respectively. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable precursor in various synthetic pathways.[1]

The canonical SMILES notation for the compound is COC(=O)C1=CC(=CC)(=O)O)-INVALID-LINK--[O-].[2]

Chemical Structure Diagram



Caption: 2D chemical structure of **3-(Methoxycarbonyl)-5-nitrobenzoic acid**.

Physicochemical and Pharmacological Data

The compound's properties are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

Property	Value	Reference
CAS Number	1955-46-0	[3][4][5]
Molecular Formula	C ₉ H ₇ NO ₆	[1][2][4]
Molecular Weight	225.15 g/mol	[1][2]
IUPAC Name	3-methoxycarbonyl-5- nitrobenzoic acid	[1]
Melting Point	180-182 °C	[4]
Purity	≥98% (typical)	[6]
InChI Key	ZCRNIIJXDRYWDU- UHFFFAOYSA-N	[1][2]
SMILES	COC(=O)C1=CC(=CC(=C1)C(=O)O)INVALID-LINK[O-]	[1][2]
XLogP3	1.5	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	3	[2]

Synthesis and Experimental Protocols

3-(Methoxycarbonyl)-5-nitrobenzoic acid serves as a crucial building block in organic synthesis.[1] Its preparation is a key step for accessing more complex molecular architectures.



General Synthesis Workflow

The most common synthetic route involves the nitration of a benzoic acid derivative followed by selective esterification or saponification. The presence of both an ester and a nitro group allows for a wide range of subsequent chemical transformations.[1]

Caption: Generalized synthetic workflow for producing the target compound.

Detailed Experimental Protocol: Synthesis via Nitration

This protocol is based on established methods for the nitration of benzoate derivatives.[1]

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.
- Addition of Starting Material: Slowly add methyl benzoate to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, a mixture of nitrated isomers, is collected by vacuum filtration.
- Purification: The desired mono-nitrated intermediate is separated from dinitrated byproducts and other isomers via column chromatography or recrystallization.
- Hydrolysis (Saponification): The isolated methyl 3-nitrobenzoate can be partially hydrolyzed under controlled basic conditions (e.g., using one equivalent of NaOH) to yield 3-(Methoxycarbonyl)-5-nitrobenzoic acid.[7]

Applications in Research and Drug Development

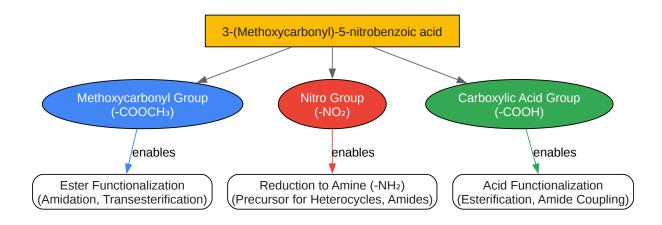
The unique trifunctional structure of **3-(Methoxycarbonyl)-5-nitrobenzoic acid** makes it a highly versatile intermediate.



- Pharmaceutical Synthesis: It is a key precursor for synthesizing various bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] A notable application is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1]
- Organic Synthesis: The nitro group can be selectively reduced to an amine, opening pathways for amide bond formation and other derivatizations. The ester and carboxylic acid groups provide orthogonal handles for further functionalization.[1]
- Materials Science: Its aromatic structure and functional groups have led to explorations of its
 use in developing liquid crystals and other advanced organic materials.[1]

Logical Relationship of Functional Groups to Applications

The diagram below illustrates how the distinct functional groups of the molecule enable its diverse applications in synthetic chemistry.



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Caption: Reactivity pathways based on the molecule's functional groups.



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